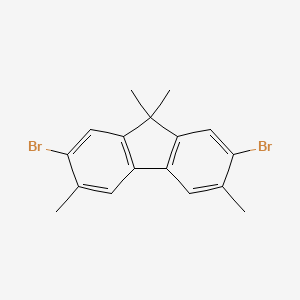

2,7-Dibromo-3,6,9,9-tetramethyl-9H-fluorene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,7-Dibromo-3,6,9,9-tetramethyl-9H-fluorene: is an organic compound with the molecular formula C17H16Br2. It is a derivative of fluorene, characterized by the presence of two bromine atoms at the 2 and 7 positions, and four methyl groups at the 3, 6, and 9 positions. This compound is known for its applications in organic electronics, particularly in the synthesis of semiconducting polymers and materials for organic light-emitting diodes (OLEDs).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Bromination of 3,6,9,9-tetramethyl-9H-fluorene: The synthesis of 2,7-dibromo-3,6,9,9-tetramethyl-9H-fluorene typically involves the bromination of 3,6,9,9-tetramethyl-9H-fluorene. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 2,7-Dibromo-3,6,9,9-tetramethyl-9H-fluorene undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Stille coupling, where the bromine atoms are replaced by aryl or vinyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines are commonly used.

Coupling Reactions: Reagents include boronic acids or stannanes, with palladium catalysts such as Pd(PPh3)4.

Major Products:

Substituted Fluorenes: Products of nucleophilic substitution include various substituted fluorenes depending on the nucleophile used.

Aryl- or Vinyl-Substituted Fluorenes: Products of coupling reactions include aryl- or vinyl-substituted fluorenes, which are valuable intermediates in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Organic Electronics: 2,7-Dibromo-3,6,9,9-tetramethyl-9H-fluorene is used in the synthesis of semiconducting polymers for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Biology and Medicine:

Fluorescent Probes: The compound and its derivatives are used as fluorescent probes in biological imaging due to their strong photoluminescence properties.

Industry:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

2,7-Dibromo-9,9-dimethyl-9H-fluorene: This compound is similar in structure but lacks the additional methyl groups at the 3 and 6 positions.

2,7-Dibromo-9,9-bis(6-bromohexyl)-9H-fluorene: This compound has longer alkyl chains attached to the fluorene core, which can influence its solubility and processing properties.

Uniqueness:

Enhanced Solubility: The presence of four methyl groups in 2,7-dibromo-3,6,9,9-tetramethyl-9H-fluorene enhances its solubility in organic solvents, making it easier to process in various applications.

Improved Photophysical Properties: The additional methyl groups also contribute to the compound’s photophysical properties, making it a more efficient emitter in optoelectronic devices.

Biologische Aktivität

2,7-Dibromo-3,6,9,9-tetramethyl-9H-fluorene is a fluorene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in drug development and therapeutic applications.

The molecular formula of this compound is C15H12Br2. It features two bromine atoms at the 2 and 7 positions and four methyl groups at the 3, 6, and 9 positions of the fluorene core. This unique configuration influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that fluorene derivatives exhibit antimicrobial properties. In studies involving various synthesized fluorene compounds, including those related to this compound, significant antimicrobial activity was observed against multidrug-resistant strains. For instance:

- Compound Testing : The synthesized derivatives were tested against various bacteria and fungi. Notably, some derivatives showed higher activity compared to standard antibiotics such as vancomycin and gentamicin.

- Zone of Inhibition : Specific compounds derived from fluorene exhibited zones of inhibition ranging from 8 mm to 11 mm against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | Target Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| 5g | S. aureus | 10 |

| 5h | S. aureus | 11 |

| 5j | E. coli | 10 |

| 5j | P. aeruginosa | 8 |

Anticancer Activity

The anticancer potential of fluorene derivatives has been explored in several studies. The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis:

- Cell Line Studies : Compounds derived from fluorene were evaluated against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. Some exhibited cytotoxic effects comparable to Taxol, a standard chemotherapeutic agent.

- Molecular Docking Studies : These studies provided insights into the binding interactions between synthesized compounds and DHFR, suggesting that modifications to the fluorene structure could enhance its efficacy as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.

- Cell Signaling Modulation : By interacting with receptor sites on cells, it can modulate signaling pathways that affect cell proliferation and apoptosis.

Case Studies

Several studies have focused on synthesizing derivatives of fluorene for enhanced biological activity:

- Synthesis of Thiazolidinones and Azetidinones : Research synthesized new compounds based on thiazolidinone and azetidinone frameworks combined with fluorene moieties. These compounds demonstrated significant antimicrobial and anticancer activities .

- Fluorescent Probes Development : Fluorene derivatives have been used as fluorescent probes in biological assays due to their photophysical properties. This application aids in tracking cellular processes in real-time.

Eigenschaften

IUPAC Name |

2,7-dibromo-3,6,9,9-tetramethylfluorene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Br2/c1-9-5-11-12-6-10(2)16(19)8-14(12)17(3,4)13(11)7-15(9)18/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPLZCIRHYKSAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C(C3=C2C=C(C(=C3)Br)C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.